molecular formula C16H15NO3 B1366301 2-(oxiran-2-ylmethoxy)-N-phenylbenzamide

2-(oxiran-2-ylmethoxy)-N-phenylbenzamide

Cat. No.: B1366301
M. Wt: 269.29 g/mol
InChI Key: OXCXOVVIURMWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oxiran-2-ylmethoxy)-N-phenylbenzamide is a synthetic chemical compound of significant interest in medicinal and agricultural chemistry research due to its potential as a multi-target bioactive agent. Its molecular structure incorporates both an N-phenyl benzamide moiety and an oxirane (epoxide) ring, both of which are associated with distinct biological activities. Preliminary research on structurally related N-phenyl benzamide compounds has demonstrated promising antiviral activity against enteroviruses, such as Coxsackievirus A9, by functioning as a capsid-binding inhibitor . These analogs stabilize the viral capsid, preventing the uncoating and release of viral RNA, a mechanism that is crucial for viral infectivity . Concurrently, the 2-oxiranylmethoxy functional group is a key structural feature in known insect growth regulators (IGRs) . Synthetic juvenile hormone analogs featuring this group have shown potent, fenoxycarb-comparable or superior growth inhibitory effects against destructive pests like Spodoptera littoralis , disrupting normal larval development . The presence of the oxirane ring also makes this compound a valuable building block in synthetic chemistry for the development of more complex molecules via ring-opening reactions, often used to introduce hydroxyalkylamine functionalities . This product is intended for research purposes only, providing chemists and biologists with a versatile scaffold to explore novel insecticidal agents, antiviral therapeutics, and to serve as a key intermediate in organic synthesis. It is supplied to high-purity standards to ensure consistent experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(oxiran-2-ylmethoxy)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(17-12-6-2-1-3-7-12)14-8-4-5-9-15(14)20-11-13-10-19-13/h1-9,13H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCXOVVIURMWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, their substituents, synthesis routes, and observed bioactivities:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Activities Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy, 2-nitro groups Reaction of 2-nitroaniline derivatives Structural comparison via X-ray crystallography
4-(2-(Diethylamino)ethoxy)-N-phenylbenzamide Diethylaminoethoxy group Alkylation of iodinated precursor α7 nicotinic receptor antagonism (subnanomolar affinity)
2-[(Glutathionyl)selanyl]-N-phenylbenzamide Selenyl-glutathione conjugate Reaction of ebselen with glutathione Antioxidant activity via selenium redox cycling
N-Phenylbenzamide derivatives with methylamino groups Methylamino, lipophilic C40 substituents Modified amide linkers and substituents Broad-spectrum antiviral activity (HCV, EV71)
N-(4-Hydroxyphenyl)ethanamide (HPE) Hydroxyphenyl group Comparative synthesis Lower ion intensity vs. N-phenylbenzamide in mass spectrometry
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro and bromo substituents (e.g., 4MNB) enhance structural rigidity and polar interactions, while methoxy or hydroxy groups (e.g., HPE) reduce ionization efficiency in mass spectrometry .
  • Epoxide Reactivity: The oxirane group in 2-(oxiran-2-ylmethoxy)-N-phenylbenzamide is expected to confer higher reactivity toward nucleophiles compared to non-polar substituents like methyl or bromo groups. This may enable covalent binding to biological targets, a feature absent in most analogs.
  • Biological Activity: Diethylaminoethoxy and selenyl groups enhance receptor antagonism and antioxidant properties, respectively , whereas methylamino and lipophilic groups optimize antiviral potency by improving membrane permeability .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Antiviral Potency: QSAR models for N-phenylbenzamide derivatives highlight the importance of lipophilicity (logP) and electronic parameters (e.g., HOMO-LUMO gaps) in antiviral activity. Substituents like methylamino groups enhance EV71 inhibition by optimizing steric and electronic interactions with viral targets .
  • Receptor Binding: The diethylaminoethoxy group in compound 87 achieves subnanomolar α7 receptor antagonism via charge-charge interactions and optimal side-chain length .

Preparation Methods

Amidation Reaction

The benzamide core is synthesized by the reaction of benzoyl chloride or benzoic acid derivatives with aniline under controlled conditions. A representative method involves:

  • Mixing benzoyl chloride or benzoic acid with aniline in the presence of a base (e.g., alkali metal hydroxide).
  • Conducting the reaction in aqueous media or organic solvents such as dichloromethane.
  • Post-reaction workup includes washing, drying, and purification by recrystallization or chromatography.

Example from literature:

  • A method reported by a Chinese patent describes mixing benzoyl chloride, phenylethylamine, and sodium hydroxide in water, maintaining low temperature during addition, followed by filtration and vacuum drying to yield N-(2-styroyl) benzamide with a yield of 98.5%.
Component Quantity Conditions
Benzoyl chloride 1.13 mol Added dropwise at ≤10 °C
Phenylethylamine 0.76 mol Stirred in aqueous NaOH solution
Sodium hydroxide 1.5 mol Dissolved in 405 mL water
Temperature 0–10 °C (addition), then RT Reaction time: 3 h
Yield 98.5% Vacuum dried at 70 °C for 9 h

Further Functionalization and Purification

After the formation of this compound, further purification is typically achieved by recrystallization or silica gel chromatography to ensure high purity for biological or synthetic applications.

  • Thin layer chromatography (TLC) is used to monitor reaction progress.
  • Spectroscopic methods such as IR, ^1H-NMR, ^13C-NMR, and elemental analysis confirm structure and purity.
  • Melting points are recorded to verify compound identity.

Comparative Analysis of Preparation Methods

Method Aspect Aqueous Phase Amidation Organic Solvent Amidation Epichlorohydrin Etherification
Solvent Water (no organic solvents) Dichloromethane or similar Water (aqueous NaOH)
Environmental Impact Low (no organic solvents) Higher (organic solvent use) Moderate (aqueous base)
Yield Up to 99% Moderate to high (depends on conditions) ~83%
Reaction Temperature 0–10 °C (addition), then RT Room temperature to reflux 0–5 °C (ice bath)
Purification Filtration, washing, vacuum drying Extraction, washing, chromatography Filtration, recrystallization
Reaction Time ~3 hours 12 hours or more 4 hours

Research Findings and Notes

  • The aqueous-phase amidation method offers a green chemistry advantage by eliminating organic solvents and simplifying post-reaction processing while achieving high yields.
  • The epichlorohydrin reaction for oxirane ring introduction is well-established, providing a reliable route to the oxiran-2-ylmethoxy substituent with good yield and purity.
  • Analytical data such as IR, NMR, and melting point measurements confirm the successful synthesis of the target compound and its intermediates.
  • Optimization of reaction parameters such as temperature, reagent ratios, and reaction time is critical for maximizing yield and minimizing by-products.

Summary Table of Key Experimental Data

Step Reagents/Conditions Yield (%) Purification Method Analytical Confirmation
Amidation (benzoyl chloride + aniline) Benzoyl chloride, aniline, NaOH, water, 0–10 °C 98.5 Filtration, vacuum drying ^1H NMR, HPLC, melting point
Epoxide formation (etherification) 4-hydroxyphenyl benzamide, epichlorohydrin, NaOH (25%), ice bath 83 Filtration, recrystallization IR, ^1H NMR, elemental analysis

Q & A

Q. What are the standard synthetic routes for 2-(oxiran-2-ylmethoxy)-N-phenylbenzamide, and what reaction conditions are typically optimized?

The synthesis generally involves a multi-step approach starting with benzamide derivatives and introducing the epoxide-containing methoxy group. Key steps include:

  • Coupling reactions : Use carbodiimides (e.g., EDC or DCC) to link the benzamide core with the epoxide-bearing methoxy group .
  • Solvent selection : Polar aprotic solvents like DMSO or acetonitrile are preferred for epoxide stability, while ethanol may aid in intermediate purification .
  • Purification : Column chromatography or recrystallization (e.g., using methanol) ensures high purity. Monitor progress via HPLC or TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Critical techniques include:

  • NMR spectroscopy : Focus on the epoxy methoxy proton signals (δ 3.5–4.5 ppm) and aromatic protons in the benzamide core (δ 7.0–8.0 ppm) .
  • IR spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and epoxide C-O-C asymmetric stretching (~1250 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the epoxy moiety .

Q. What are the critical solubility and stability parameters for this compound in pharmacological studies?

Solubility in DMSO (commonly used for stock solutions) and aqueous buffers (pH 7.4) must be empirically determined due to the compound’s hydrophobic benzamide core. Stability studies should assess:

  • Epoxide ring integrity : Monitor via NMR under varying pH and temperature conditions to detect hydrolytic ring-opening .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound using programs like SHELX?

Contradictions often arise from poor data quality or twinning. Methodological solutions include:

  • Data validation : Use SHELXC/D/E for initial phasing and SHELXL for refinement, cross-checking against metrics like R-factor and electron density maps .
  • Twinning analysis : Apply the Hooft parameter in SHELXL to detect and model twinned crystals .
  • Cross-validation : Compare results with alternative software (e.g., Olex2 or Phenix) to confirm structural accuracy .

Q. What methodological approaches are recommended for analyzing the biological activity of this compound, particularly in target identification?

Advanced strategies include:

  • Molecular docking : Use the epoxide’s electrophilic nature to model interactions with nucleophilic residues (e.g., cysteine thiols) in potential protein targets .
  • Cellular assays : Employ fluorescence-based assays (e.g., confocal microscopy) to track intracellular localization and reactivity .
  • Proteomics : Combine activity-based protein profiling (ABPP) with click chemistry to identify covalent binding partners .

Q. How should researchers design experiments to investigate epoxide ring-opening reactions under varying nucleophilic conditions?

Systematic approaches involve:

  • Nucleophile screening : Test thiols (e.g., glutathione), amines, and hydroxyl ions in buffered solutions (pH 7–10) to assess regioselectivity .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and determine activation parameters .
  • Product characterization : Employ LC-MS and 2D NMR (e.g., HSQC) to identify adducts and stereochemical outcomes .

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